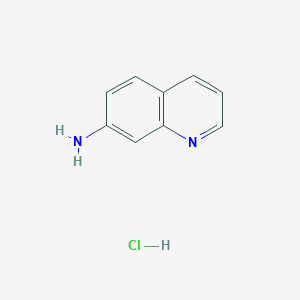

7-Aminoquinoline Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSLNXSQZYEIFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 7-Aminoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Aminoquinoline Hydrochloride, a key intermediate in the development of novel therapeutic agents and functional materials. This document details the synthetic pathway from quinoline, outlines detailed experimental protocols, and presents a thorough characterization of the final compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the nitration of quinoline to yield 7-nitroquinoline, followed by the reduction of the nitro group to an amine and subsequent hydrochloride salt formation.

Synthetic Pathway

The overall synthetic scheme is as follows:

Step 1: Nitration of Quinoline to 7-Nitroquinoline

Quinoline is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the quinoline ring. The reaction conditions are controlled to favor the formation of the 7-nitro isomer.

Step 2: Reduction of 7-Nitroquinoline to this compound

The nitro group of 7-nitroquinoline is then reduced to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of concentrated hydrochloric acid. This method has the advantage of directly producing the hydrochloride salt of the resulting amine.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitroquinoline

-

Materials: Quinoline, concentrated sulfuric acid (98%), fuming nitric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 5 g of quinoline to the cooled sulfuric acid with continuous stirring.

-

Prepare the nitrating mixture by carefully adding 3 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over a period of 30 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain crude 7-nitroquinoline.

-

The crude product can be purified by recrystallization from ethanol.

-

Protocol 2: Synthesis of this compound

-

Materials: 7-Nitroquinoline, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (37%), ethanol.

-

Procedure:

-

In a round-bottom flask, suspend 3 g of 7-nitroquinoline in 50 mL of ethanol.

-

Add a solution of 12 g of tin(II) chloride dihydrate in 25 mL of concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux with stirring for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol and then with diethyl ether.

-

Dry the product under vacuum to yield this compound.

-

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are commonly employed.

Data Presentation

| Property | 7-Aminoquinoline (Free Base) | This compound |

| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ |

| Molecular Weight | 144.17 g/mol [1] | 180.64 g/mol |

| Melting Point | 93.5-94 °C[1][2] | Data not available |

| Appearance | Yellow to red-brown solid[3] | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆) | Predicted shifts | Predicted shifts |

| ¹³C NMR (DMSO-d₆) | Predicted shifts | Predicted shifts |

| IR (KBr, cm⁻¹) | Characteristic peaks | Characteristic peaks |

| Mass Spec (m/z) | 144 (M⁺)[4] | 144 (M-Cl-H)⁺ |

Note: Experimental data for the hydrochloride salt is limited in the public domain. The provided NMR and IR data are based on characteristic shifts and peaks for similar aromatic amines and quinoline derivatives.

Spectroscopic and Analytical Data Interpretation

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern. The protons of the amino group will likely appear as a broad singlet, which may shift downfield upon protonation.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display distinct signals for each of the nine carbon atoms in the quinoline ring. The chemical shifts will be influenced by the electron-donating amino group and the overall aromatic system.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key peaks to look for include N-H stretching vibrations for the primary amine (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic ring (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the quinoline ring system (1400-1600 cm⁻¹). The presence of the hydrochloride salt may lead to the appearance of broad N-H⁺ stretching bands.

-

Mass Spectrometry (MS): The mass spectrum of the free base, 7-aminoquinoline, shows a molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight. For the hydrochloride salt, under typical MS conditions, the spectrum will likely show the peak for the free base due to the loss of HCl.

Visualizations

Synthetic Workflow

Characterization Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Aminoquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 7-aminoquinoline and its hydrochloride salt, a compound of interest in medicinal chemistry and drug development. Due to its structural motif, 7-aminoquinoline serves as a foundational scaffold for the synthesis of various bioactive molecules, including antimalarial and antiviral agents.[1][2] Understanding its physicochemical characteristics is crucial for formulation, pharmacokinetic profiling, and rational drug design.

While specific experimental data for 7-Aminoquinoline Hydrochloride is limited in publicly available literature, this guide presents the established properties of the free base, 7-Aminoquinoline, and provides context for the expected properties of its hydrochloride salt. The conversion of a basic compound like 7-aminoquinoline into a hydrochloride salt is a common pharmaceutical strategy to enhance aqueous solubility and improve handling characteristics.

Core Physicochemical Properties

The quantitative physicochemical data for 7-Aminoquinoline are summarized in the table below. The formation of the hydrochloride salt will alter these properties; typically, the melting point will increase, and the aqueous solubility will be significantly enhanced compared to the free base.

| Property | 7-Aminoquinoline (Free Base) | This compound |

| CAS Number | 580-19-8[1][2][3][4][5] | 1246556-01-3[6] |

| Molecular Formula | C₉H₈N₂[3][4][5] | C₉H₉ClN₂ |

| Molecular Weight | 144.17 g/mol [2][4][5] | 180.64 g/mol |

| Appearance | White to orange/green or red-brown crystalline solid[1][2][3][5][7] | Data not available |

| Melting Point | 93.5-94 °C[1][5][8] | Expected to be higher than the free base |

| pKa (Predicted) | 6.60 ± 0.14[1][3][5] | Data not available |

| Solubility | Sparingly soluble in water[3] | Expected to have higher aqueous solubility |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited above are outlined below. These protocols represent standard laboratory procedures applicable to organic compounds like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas impurities tend to depress and broaden the melting range.[9]

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[10] The tube is tapped gently to ensure dense packing.[10]

-

Apparatus Setup: A Thiele tube is filled with a high-boiling point liquid, such as silicone or mineral oil, to a level just above the side-arm junction.[9][11]

-

Assembly: The capillary tube is attached to a calibrated thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.[10][11] This assembly is inserted into the Thiele tube, immersing the sample and thermometer bulb in the oil. The rubber band must remain above the oil level to prevent it from dissolving upon heating.

-

Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner or other heat source.[10][11] The tube's design facilitates the circulation of oil via convection, ensuring uniform heating.[9] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a transparent liquid is recorded as the end of the range.[10]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, providing a measure of a compound's intrinsic solubility in a given solvent.[12]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a flask or vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).[13][14] Using an excess of solid ensures that a saturated solution in equilibrium with the undissolved solid is formed.

-

Equilibration: The flask is sealed and placed in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). The mixture is agitated for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.[13][15]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is achieved by high-speed centrifugation or filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter).[15][16]

-

Quantification: The concentration of the dissolved compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used.[15]

-

Calculation: A calibration curve is generated using standard solutions of the compound at known concentrations. The solubility is then calculated by comparing the analytical response of the saturated solution to the calibration curve.[12][16]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.[17][18][19] For a basic compound like 7-aminoquinoline, this involves titration with a standardized acid.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol for poorly soluble compounds) to create a solution of known concentration (e.g., 1 mM).[17][18] The ionic strength of the solution is typically kept constant by adding a background electrolyte like KCl.[17]

-

Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is placed in a jacketed vessel to maintain a constant temperature. The solution is stirred continuously with a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a burette.[18]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate before each measurement.[17][18] The titration continues until the pH change becomes minimal after passing the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the measured pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is identified as the point of maximum inflection on the curve.

-

pKa Calculation: The pKa is determined from the pH value at the half-equivalence point. At this point, the concentrations of the protonated and neutral species are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[20]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the pKa of a basic compound using the potentiometric titration method described above.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. 7-Aminoquinoline CAS#: 580-19-8 [m.chemicalbook.com]

- 2. 7-Aminoquinoline | 580-19-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 580-19-8 CAS MSDS (7-Aminoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 1246556-01-3 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 7-aminoquinoline [stenutz.eu]

- 9. flinnsci.com [flinnsci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. timstar.co.uk [timstar.co.uk]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solved POTENTIOMETRIC TITRATION: DETERMINE THE PKA OF AN | Chegg.com [chegg.com]

7-Aminoquinoline Hydrochloride: A Technical Guide for Researchers

For Immediate Release: This technical guide provides an in-depth overview of 7-Aminoquinoline Hydrochloride, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering comprehensive data on its chemical properties, experimental protocols, and relevant biological pathways.

Core Chemical and Physical Properties

7-Aminoquinoline and its hydrochloride salt are foundational scaffolds in the synthesis of bioactive molecules. The following table summarizes their key quantitative data.

| Property | 7-Aminoquinoline | This compound |

| CAS Number | 580-19-8[1][2][3][4] | 1246556-01-3[5] |

| Molecular Formula | C₉H₈N₂[1][3][4] | C₉H₉ClN₂ |

| Molecular Weight | 144.17 g/mol [2] (also reported as 144.18 g/mol [4] and 144.2 g/mol [1]) | Not explicitly found, but calculated as ~180.63 g/mol |

| Appearance | White to orange to green crystalline powder[4] or Red-brown Solid[3] | Data not available |

| Melting Point | 76 °C[4] | Data not available |

Biological Significance and Signaling Pathways

Aminoquinolines, including 7-aminoquinoline derivatives, have demonstrated a range of biological activities, notably as anticancer and antimalarial agents. These compounds are known to be lysosomotropic amines that can enhance the efficacy of chemotherapeutic agents.[6] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

One of the critical pathways affected by aminoquinolines is the PI3K/Akt/mTOR pathway , which is central to cell proliferation, survival, and growth.[6] Inhibition of this pathway is a key strategy in cancer therapy. Additionally, aminoquinolines can trigger the ATM-ATR/p53/p21 signaling cascade , a crucial pathway in the DNA damage response that can lead to cell cycle arrest and apoptosis.[6]

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by aminoquinolines.

Experimental Protocols

The synthesis and evaluation of 7-aminoquinoline derivatives are central to their development as therapeutic agents. Below are summaries of key experimental methodologies.

Synthesis of 2,4-Disubstituted 7-Aminoquinolines

A highly selective and efficient catalyst-free method for synthesizing 2,4-disubstituted 7-aminoquinolines has been developed.[7] This procedure involves the condensation of m-phenylenediamine with unsymmetric 1,3-diketones containing a trifluoromethyl group.[7] The strong electron-withdrawing nature of the trifluoromethyl group directs the reaction to yield a single product with high efficiency.[7]

General Procedure:

-

A mixture of m-phenylenediamine and a trifluoromethyl-substituted 1,3-diketone is prepared.

-

The reaction proceeds via a nucleophilic addition of an amine group to the ketone adjacent to the trifluoromethyl group.[7]

-

A subsequent condensation of the other ketone group with the aromatic ring at the 6-position leads to the formation of the 4-CF₃-substituted 7-aminoquinoline.[7]

-

This method avoids the use of strong acids or other catalysts.[7]

Synthesis of Aminoquinoline Derivatives as Antiviral Agents

A series of 7-aminoquinoline derivatives have been synthesized and assessed for their antiviral activity, particularly against herpes simplex virus (HSV) type 1.[8]

General Procedure:

-

Appropriate starting materials are used to synthesize a series of 7-aminoquinoline derivatives.

-

The synthesized compounds are evaluated for their cytotoxicity in KB cells.[8]

-

The capacity of the compounds to inhibit the replication of HSV-1 is determined.[8]

-

The 50% inhibitory concentrations (IC₅₀) are calculated to quantify antiviral activity.[8]

Evaluation of Antimalarial Activity

The antimalarial activity of newly synthesized 7-chloroquinoline derivatives is often evaluated against Plasmodium falciparum.[9]

Culture of P. falciparum:

-

P. falciparum parasites are cultured in human erythrocytes (blood group A+) at a 10% (v/v) hematocrit.[9]

-

The culture medium used is RPMI 1640 supplemented with 25 mM HEPES, 20 mM sodium bicarbonate, and 10% heat-inactivated human A+ plasma.[9]

-

Parasitemia is monitored by preparing thin blood smears and staining with Giemsa.[9]

Figure 2: Workflow for the evaluation of antimalarial activity of 7-chloroquinoline derivatives.

References

- 1. labsolu.ca [labsolu.ca]

- 2. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1246556-01-3 [amp.chemicalbook.com]

- 6. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Aminoquinolines. A novel class of agents active against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Solubility of 7-Aminoquinoline Hydrochloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Aminoquinoline Hydrochloride in organic solvents. Due to the limited availability of direct quantitative data in public literature, this guide focuses on providing a robust framework for researchers to determine and understand the solubility of this compound. It includes a detailed experimental protocol for solubility determination, a discussion of expected solubility trends based on physicochemical principles, and key properties of the parent compound, 7-aminoquinoline.

Physicochemical Properties of 7-Aminoquinoline

Understanding the physicochemical properties of the free base, 7-aminoquinoline, is crucial for predicting the solubility behavior of its hydrochloride salt. The protonation of the amino group to form the hydrochloride salt significantly increases its polarity and, consequently, its solubility in polar solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Melting Point | 93.5-94 °C | [3] |

| Boiling Point | 324.3 ± 15.0 °C (Predicted) | [3] |

| pKa (Predicted) | 6.60 ± 0.14 | [2][3][4] |

| Appearance | White to Orange to Green powder to crystal | [2][3] |

Note: The provided data is for 7-aminoquinoline (the free base). The hydrochloride salt will have a higher molecular weight and different physical properties, such as a higher melting point and significantly different solubility profile.

Expected Solubility of this compound

As a hydrochloride salt, this compound is an ionic compound. Its solubility is governed by the principle of "like dissolves like." The charged nature of the molecule suggests a higher affinity for polar solvents.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess hydrogen bond donor and acceptor capabilities and have high dielectric constants, which can effectively solvate the protonated amine and the chloride ion. Therefore, this compound is expected to have its highest solubility in these solvents. The free base, 7-aminoquinoline, is sparingly soluble in water[4]. The hydrochloride salt is expected to be significantly more water-soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have high dipole moments and can solvate cations, but they lack acidic protons for strong hydrogen bonding with anions. While solubility is expected, it may be less than in polar protic solvents.

-

Non-Polar Solvents (e.g., toluene, hexane, dichloromethane): These solvents have low dielectric constants and lack the ability to solvate charged species effectively. Consequently, this compound is expected to have very low to negligible solubility in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method. This method is considered the "gold standard" for solubility measurements.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the respective solvent, typically expressed in mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of expected solubility based on solvent polarity.

References

Spectroscopic Profile of 7-Aminoquinoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoquinoline (7-AQ) and its derivatives are heterocyclic aromatic organic compounds that have garnered significant interest in pharmaceutical and biomedical research. The quinoline scaffold is a core component of various bioactive molecules, and the amino group at the 7-position can significantly influence the molecule's physicochemical and photophysical properties. The hydrochloride salt of 7-aminoquinoline (7-AQ HCl) is of particular interest due to its increased solubility in aqueous media, a crucial factor for many biological and pharmaceutical applications.

This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis) and fluorescence spectral properties of 7-aminoquinoline and its derivatives, with a focus on the implications of protonation, as would be present in the hydrochloride form. While specific quantitative data for 7-Aminoquinoline Hydrochloride is not extensively available in the public domain, this guide compiles relevant information on closely related compounds and provides standardized protocols for researchers to determine these properties experimentally.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₈N₂·HCl | - |

| Molecular Weight | 180.64 g/mol | - |

| Appearance | Expected to be a crystalline solid | [1] |

| pKa | 6.60 ± 0.14 (for the free base) | [1] |

UV-Vis and Fluorescence Spectra

The UV-Vis absorption and fluorescence emission spectra of quinoline derivatives are sensitive to their chemical environment, including solvent polarity and pH. The protonation of the quinoline nitrogen, as in the hydrochloride salt, is expected to significantly influence the electronic transitions and, consequently, the spectral properties.[2]

In general, the protonation of quinolines can lead to an enhancement of fluorescence.[2] For 7-aminoquinoline derivatives, intramolecular charge transfer (ICT) from the electron-donating amino group to the quinoline ring system is a key factor governing their photophysical behavior.[3] This ICT character can be modulated by solvent polarity, leading to solvatochromic shifts in both absorption and emission spectra.[3]

Table 1: Photophysical Data of Representative 7-Aminoquinoline Derivatives in Various Solvents

| Compound | Solvent | λmax (nm) | λem (nm) | Stokes Shift (nm) | Fluorescence Lifetime (ns) | Reference |

| 2,4-disubstituted 7-aminoquinoline (1d) | n-hexane | 365-368 | 407-435 | ~42-67 | 4.96 | [3] |

| 2,4-disubstituted 7-aminoquinoline (1d) | Ethyl Acetate | - | - | - | 20.0 | [3] |

| 2,4-disubstituted 7-aminoquinoline (1d) | Methanol | 389-399 | 507-537 | ~118-138 | 7.49 | [3] |

Note: The exact absorption and emission maxima for this compound will need to be determined experimentally. The data in this table is for structurally related compounds and illustrates the expected solvatochromic effects.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis absorption and fluorescence spectroscopy experiments on this compound.

Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solvent Selection: Choose a solvent in which this compound is readily soluble and that is transparent in the anticipated absorption range (typically 200-400 nm for quinoline derivatives). Given the hydrochloride form, a slightly acidic aqueous buffer or ethanol are suitable starting points.

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectral Acquisition:

-

Set the spectrophotometer to scan a wavelength range from approximately 200 nm to 500 nm.

-

Use the chosen solvent as a blank to zero the instrument.

-

Record the absorption spectrum for each dilution.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb, where b is the path length in cm).

-

Protocol 2: Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λex and λem) and the relative fluorescence quantum yield (Φ) of this compound.

Materials:

-

This compound solution (prepared as in Protocol 1, with absorbance at the excitation wavelength below 0.1 to avoid inner filter effects)

-

Fluorescence spectrophotometer

-

Quartz fluorescence cuvettes

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

-

Excitation Spectrum:

-

Set the emission wavelength to the expected maximum (can be estimated from the absorption spectrum, typically 20-100 nm longer than λmax).

-

Scan a range of excitation wavelengths to find the wavelength that produces the highest fluorescence intensity. This is the excitation maximum (λex).

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λex.

-

Scan a range of emission wavelengths (starting from ~10 nm above the excitation wavelength) to find the wavelength of maximum fluorescence intensity. This is the emission maximum (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Prepare a solution of the standard (e.g., quinine sulfate) with an absorbance at the excitation wavelength that is closely matched to the absorbance of the this compound sample at the same wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both solutions at the excitation wavelength.

-

Calculate the quantum yield of the sample (Φsample) using the following equation:

Φsample = Φstd × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for determining the UV-Vis and fluorescence properties of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the UV-Vis and fluorescence spectral properties of this compound. While specific quantitative data for this compound is not extensively documented, the provided protocols and comparative data for related molecules offer a solid foundation for researchers. The protonation state of the molecule is a critical factor influencing its photophysical behavior, and careful consideration of solvent and pH is essential for obtaining accurate and reproducible results. The experimental workflow outlined here provides a systematic approach for the comprehensive spectral characterization of this compound, which is vital for its application in drug development and biomedical research.

References

7-Aminoquinoline Hydrochloride chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Aminoquinoline Hydrochloride, a quinoline derivative of significant interest in medicinal chemistry and drug development. This document details its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols. Furthermore, it elucidates key signaling pathways associated with its biological activity, offering valuable insights for researchers in the field.

Chemical Structure and IUPAC Name

This compound is the hydrochloride salt of the heterocyclic aromatic amine, 7-Aminoquinoline. The formation of the salt occurs through the protonation of a nitrogen atom by hydrochloric acid. The IUPAC name for the parent compound, 7-Aminoquinoline, is quinolin-7-amine .[1] The hydrochloride salt is systematically named quinolin-7-amine hydrochloride .

The chemical structures are depicted below:

-

7-Aminoquinoline (Free Base)

-

This compound (A representative structure showing protonation at the quinoline nitrogen)

(Note: The precise location of protonation can vary, with the quinoline nitrogen being a likely site.)

(Note: The precise location of protonation can vary, with the quinoline nitrogen being a likely site.)

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of 7-Aminoquinoline. Data for the hydrochloride salt is limited in the public domain; therefore, properties of the free base are provided as a reference.

| Property | Value (for 7-Aminoquinoline) | Reference |

| Molecular Formula | C₉H₈N₂ | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | White to orange to green crystalline powder | [2] |

| Melting Point | 93.5-94 °C | [2] |

| Boiling Point | 324.3 ± 15.0 °C (Predicted) | [2] |

| pKa | 6.60 ± 0.14 (Predicted) | [2] |

| CAS Number | 580-19-8 | [1] |

Experimental Protocols

Synthesis of 7-Aminoquinoline

A common synthetic route to 7-aminoquinoline involves the reduction of 7-nitroquinoline.

Materials:

-

7-Nitroquinoline

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

A mixture of 7-nitroquinoline (1 equivalent), iron powder (5 equivalents), and ammonium chloride (1 equivalent) in a 1:1 mixture of ethanol and water is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield crude 7-aminoquinoline.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Formation of this compound

Materials:

-

7-Aminoquinoline

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Anhydrous diethyl ether

Procedure:

-

7-Aminoquinoline is dissolved in a minimal amount of a suitable solvent, such as anhydrous ethanol or diethyl ether.

-

A solution of hydrochloric acid in either ethanol or diethyl ether is added dropwise to the stirred solution of 7-aminoquinoline at room temperature.

-

The hydrochloride salt will typically precipitate out of the solution.

-

The mixture is stirred for an additional 30 minutes to ensure complete precipitation.

-

The solid precipitate is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

The purified this compound is dried under vacuum.

Signaling Pathways and Biological Activity

7-Aminoquinoline and its derivatives have been investigated for a range of biological activities, including antimalarial, anticancer, and antiviral properties.[3][4] Two key mechanisms of action are highlighted below.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival.[5] Its overactivation is a hallmark of many cancers. Aminoquinolines have been shown to interfere with this pathway, contributing to their anticancer effects.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 7-aminoquinoline derivatives.

General Antiviral Mechanism of Aminoquinolines

Aminoquinolines, such as chloroquine and hydroxychloroquine, are known to exhibit broad-spectrum antiviral activity. Their mechanism often involves the disruption of pH-dependent steps in the viral life cycle.

Caption: Antiviral mechanism of 7-aminoquinolines via endosomal/lysosomal alkalinization.

References

- 1. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Aminoquinoline CAS#: 580-19-8 [m.chemicalbook.com]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Genesis of a Lifesaving Scaffold: An In-depth Technical Guide to the Discovery and History of 7-Aminoquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-aminoquinoline core is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of 7-aminoquinoline compounds. It details the evolution from the natural product quinine to the synthetic analogues that have saved millions of lives. This document includes a compilation of key quantitative data, detailed experimental protocols for the synthesis of a representative compound, and visualizations of the primary signaling pathway and experimental workflows.

A Historical Journey: From Cinchona Bark to Synthetic Analogs

The story of 7-aminoquinolines is intrinsically linked to the fight against malaria, a disease that has plagued humanity for millennia. The journey began with the discovery of the therapeutic properties of the cinchona tree's bark in the 17th century.[1][2]

Early Milestones:

-

1630s: Jesuit missionaries in Peru document the use of cinchona bark to treat fevers.[1]

-

1820: French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolate the active alkaloid from cinchona bark and name it quinine.[2] Quinine became the first effective treatment for malaria.[2]

-

Early 20th Century: The advent of synthetic chemistry and the pressures of World Wars I and II spurred the search for synthetic antimalarials to overcome quinine shortages and side effects.[3]

The Rise of Synthetic 7-Aminoquinolines:

-

1934: German scientists at Bayer synthesize "Resochin," a 4-aminoquinoline with a 7-chloro substituent, which would later be known as chloroquine.[2] Initially deemed too toxic, its potential was overlooked for a decade.

-

1940s: During World War II, American researchers re-evaluate and recognize the high efficacy and favorable safety profile of chloroquine. It was introduced into clinical practice in 1947.[1]

-

Post-War Era: Chloroquine becomes the frontline antimalarial drug globally, pivotal in malaria eradication campaigns.[2] However, the emergence of chloroquine-resistant strains of Plasmodium falciparum in the late 1950s and 1960s necessitated the development of new 7-aminoquinoline derivatives and other antimalarials.[1][2]

The 7-chloroquinoline nucleus proved to be a critical pharmacophore for antimalarial activity, leading to the synthesis and evaluation of numerous analogs with modifications to the side chain at the 4-position to enhance efficacy against resistant strains.[4]

Mechanism of Action: The Inhibition of Hemozoin Formation

The primary mechanism of action for 7-aminoquinoline antimalarials is the disruption of the parasite's detoxification of heme.[5][6]

Inside the host's red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[5] To protect itself, the parasite polymerizes heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[5]

7-aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite. Here, they are thought to interfere with hemozoin formation through several proposed mechanisms:

-

Capping the Growing Crystal: The 7-aminoquinoline molecule may bind to the growing face of the hemozoin crystal, preventing further polymerization.

-

Complexation with Heme: The drug can form a complex with free heme, preventing its incorporation into the hemozoin crystal. This complex may also be toxic to the parasite.

-

Inhibition of Heme Polymerase: While a specific enzyme has not been definitively isolated, it is believed that 7-aminoquinolines may inhibit a putative heme polymerase responsible for hemozoin synthesis.

The accumulation of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[6]

Quantitative Data: In Vitro Antimalarial Activity

The following tables summarize the in vitro antimalarial activity (IC50 values) of various 7-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Table 1: Antimalarial Activity against Chloroquine-Sensitive P. falciparum Strains

| Compound/Series | Strain | IC50 (nM) |

| Chloroquine | 3D7 | 9.8[7] |

| Chloroquine | D10 | <30[7] |

| AM-1 (racemic) | D10 | 16-35[7] |

| Heteroaryl derivatives | D10 | <30[7] |

| (S)-pentyl derivative | 3D7 | 13.9[8] |

| (S)-heptyl derivative | 3D7 | 10.2[8] |

| Marinoquinoline 1 | 3D7 | 39[9] |

Table 2: Antimalarial Activity against Chloroquine-Resistant P. falciparum Strains

| Compound/Series | Strain | IC50 (nM) |

| Chloroquine | K1 | >100[7] |

| Chloroquine | W2 | >100[7] |

| AM-1 (racemic) | W2 | 16-35[7] |

| Heteroaryl derivatives | W2 | 30-100[7] |

| (S)-pentyl derivative | K1 | 11.2[8] |

| (S)-heptyl derivative | W2 | 10.1[8] |

| Marinoquinoline 1 | K1 | 41[9] |

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of 7-chloro-4-aminoquinoline derivatives, a key class of antimalarial agents. This protocol is a generalized procedure based on common synthetic routes.[10][11][12]

Synthesis of 7-Chloro-4-aminoquinoline Derivatives

This synthesis involves the nucleophilic substitution of a chlorine atom at the 4-position of 4,7-dichloroquinoline with a desired amine.

Materials:

-

4,7-dichloroquinoline

-

Appropriate primary or secondary amine (e.g., N,N-dimethylethane-1,2-diamine)

-

Solvent (e.g., ethanol, isopropanol, or neat conditions)

-

Base (optional, e.g., N,N-diisopropylethylamine)

-

Sodium sulfite (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and the chosen amine (2-5 equivalents). If using a solvent, add it to the flask. For neat reactions, no solvent is added.

-

Addition of Base and other Reagents (if applicable): If a base is used, add it to the reaction mixture. Sodium sulfite can be added to scavenge any HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 130°C with continuous stirring. The reaction time can vary from 1 to 12 hours, depending on the reactants and conditions. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Take up the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 7-chloro-4-aminoquinoline derivative.

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Conclusion

The discovery and development of 7-aminoquinoline compounds represent a triumph of medicinal chemistry, providing a powerful arsenal against malaria. From the natural product quinine to the synthetically accessible and highly effective chloroquine and its derivatives, this class of compounds has had an immeasurable impact on global health. While the challenge of drug resistance persists, the 7-aminoquinoline scaffold continues to be a fertile ground for the design and synthesis of new antimalarial agents. A thorough understanding of their history, mechanism of action, and synthetic methodologies is crucial for researchers dedicated to developing the next generation of therapies to combat this devastating disease.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 3. A Brief History of Malaria - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interference with Hemozoin Formation Represents an Important Mechanism of Schistosomicidal Action of Antimalarial Quinoline Methanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Aminoquinoline Hydrochloride for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 7-Aminoquinoline Hydrochloride, a versatile fluorescent probe for various applications in fluorescence microscopy. It covers the core principles of its fluorescence, detailed experimental protocols, and its application in studying cellular structures and processes.

Introduction to this compound

7-Aminoquinoline is a heterocyclic aromatic amine featuring a quinoline backbone.[1] It is a valuable building block in the synthesis of various bioactive molecules, including antimalarial and antibacterial agents.[1] In the realm of cellular biology, its derivatives have emerged as powerful fluorescent probes for bioimaging.[1][2] this compound is the salt form of 7-aminoquinoline, which often exhibits improved solubility in aqueous solutions, a desirable characteristic for biological applications.

The fluorescence of 7-aminoquinoline and its derivatives originates from an intramolecular charge transfer (ICT) mechanism.[3] Upon excitation with an appropriate wavelength of light, an electron is transferred from the electron-donating amino group at the 7-position to the electron-accepting quinoline core.[3] This excited state is sensitive to the polarity of the microenvironment, often resulting in shifts in the emission wavelength, a property known as solvatochromism. This environmental sensitivity makes it a useful tool for probing different cellular compartments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Aminoquinoline is provided below. The hydrochloride salt will have a higher molecular weight and different solubility profile.

| Property | Value | Reference(s) |

| Synonyms | quinolin-7-amine, 7-Quinolinamine | [4][5][6] |

| CAS Number | 580-19-8 | [5][6] |

| Molecular Formula | C₉H₈N₂ | [5][6] |

| Molecular Weight | 144.17 g/mol | [5] |

| Appearance | Yellow to red-brown crystalline solid | [6] |

| Solubility | Sparingly soluble in water. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). | [6] |

Photophysical Properties

| Property | Representative Value Range | Conditions | Reference(s) |

| Absorption Maximum (λabs) | 365 - 399 nm | In n-hexane vs. methanol | [3] |

| Emission Maximum (λem) | 430 - 550 nm | Dependent on solvent polarity | [3] |

| Fluorescence Lifetime (τF) | 4.96 - 20.0 ns | Dependent on solvent polarity | [3] |

| Quantum Yield (Φ) | Varies significantly with substitution and solvent | - |

Experimental Protocols

Handling and Storage

Safety Precautions:

-

Handle this compound in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.

-

It is recommended to store it under an inert atmosphere as it may be air-sensitive.

Preparation of Stock Solution

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile, anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Live-Cell Imaging Protocol (Golgi Apparatus Staining)

This protocol is adapted from methods used for 2,4-disubstituted 7-aminoquinoline derivatives, which have been shown to localize to the Golgi apparatus.[3]

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

This compound stock solution (1 mg/mL in DMSO)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue light excitation)

Procedure:

-

Culture cells to the desired confluency (typically 60-80%).

-

Dilute the 1 mg/mL stock solution in pre-warmed complete cell culture medium to a final working concentration of 2 µg/mL.[3]

-

Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells.

-

Incubate the cells at 37°C in a 5% CO₂ incubator for 30 minutes.[3]

-

Remove the staining solution and wash the cells three times with pre-warmed PBS to remove excess probe.[3]

-

Add fresh, pre-warmed cell culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope. Based on the spectral data of analogous compounds, excitation can be performed using a standard DAPI or blue light filter set (e.g., ~370-400 nm excitation), and emission can be collected in the blue to green channel (e.g., ~430-550 nm).[3]

Fixed-Cell Staining Protocol

For intracellular targets, cells need to be fixed and permeabilized. This is a general protocol that should be optimized for your specific cell type and experimental conditions.

Materials:

-

Cells cultured on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

-

This compound working solution (e.g., 2 µg/mL in PBS)

Procedure:

-

Wash the cells grown on coverslips twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with the this compound working solution for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

Mount the coverslips on a microscope slide using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

Intracellular pH Measurement Protocol

7-Aminoquinoline's fluorescence can be pH-sensitive, making it a potential tool for measuring intracellular pH. This protocol outlines the general steps for calibrating the probe and measuring pH.

Materials:

-

Cells loaded with this compound (as per the live-cell imaging protocol)

-

Calibration buffers of known pH (e.g., from pH 5.5 to 8.0) containing 10–50 µM nigericin and 100–150 mM K⁺ to equilibrate intracellular and extracellular pH.

Procedure:

-

Probe Loading: Load the cells with this compound as described in the live-cell imaging protocol.

-

Baseline Imaging: Acquire baseline fluorescence images of the loaded cells in their normal culture medium.

-

In Situ Calibration:

-

Replace the culture medium with the first calibration buffer (e.g., pH 8.0) containing nigericin.

-

Incubate for 5 minutes to allow for pH equilibration.

-

Acquire fluorescence images.

-

Repeat this process for a series of calibration buffers with decreasing pH values (e.g., 7.5, 7.0, 6.5, 6.0, 5.5).

-

-

Image Analysis:

-

Measure the average fluorescence intensity of individual cells or regions of interest for each calibration pH.

-

If the probe is ratiometric (exhibits a shift in excitation or emission with pH), calculate the ratio of intensities at two different wavelengths. If it is a single-wavelength intensity-based probe, use the single intensity value.

-

Plot the fluorescence intensity (or ratio) against the corresponding pH of the calibration buffers to generate a calibration curve.

-

-

pH Determination in Experimental Cells:

-

Measure the fluorescence intensity (or ratio) of your experimental cells (from step 2).

-

Use the calibration curve to determine the intracellular pH of your experimental cells.

-

Visualizations

Experimental Workflows

Caption: Workflow for staining and imaging live cells with this compound.

Caption: Workflow for intracellular pH measurement using this compound.

Signaling and Cellular Process Pathway

The use of this compound as a pH-sensitive probe can provide insights into cellular processes that involve changes in organellar pH, such as endocytosis and lysosomal function. The following diagram illustrates this conceptual relationship.

Caption: Conceptual diagram illustrating how a pH-sensitive probe reports on endocytic pathway progression.

References

- 1. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

7-Aminoquinoline Hydrochloride: A Technical Guide to its Potential Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Aminoquinoline hydrochloride is a heterocyclic amine that holds significant, though largely unexplored, potential within the field of neuroscience research. While direct studies on the hydrochloride salt are limited, research into the broader class of 7-aminoquinoline derivatives has revealed promising applications. These derivatives have been investigated for their roles in neuroprotection, their utility as biological probes, and their potential therapeutic effects in neurodegenerative diseases. This technical guide synthesizes the current understanding of 7-aminoquinoline derivatives, providing a framework for future research into the specific applications of this compound. We will explore its potential mechanisms of action, relevant signaling pathways, and detailed experimental protocols to facilitate further investigation.

Introduction to 7-Aminoquinolines in Neuroscience

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The addition of an amino group at the 7th position creates a versatile platform for developing novel compounds with diverse biological activities. In neuroscience, derivatives of 7-aminoquinoline have emerged as compounds of interest for several key reasons:

-

Blood-Brain Barrier Permeability: The lipophilic nature of the quinoline core suggests that these compounds may be capable of crossing the blood-brain barrier, a critical feature for any centrally acting therapeutic.

-

Fluorescent Properties: Certain 7-aminoquinoline derivatives exhibit intrinsic fluorescence, making them valuable as probes for live-cell imaging and for studying subcellular structures and processes.

-

Modulation of Key Neurological Targets: Research has demonstrated that 7-aminoquinoline derivatives can interact with and modulate the activity of enzymes and receptors that are critically involved in neuronal function and disease, such as neuronal nitric oxide synthase (nNOS) and the nuclear receptor NR4A2.

Potential Applications in Neuroscience Research

Based on studies of its close structural analogs, this compound could be investigated for the following applications:

Neuroprotection and Neurodegenerative Diseases

-

Inhibition of Neuronal Nitric Oxide Synthase (nNOS): Overactivation of nNOS is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, due to the production of cytotoxic levels of nitric oxide.[1] Certain 7-substituted 2-aminoquinolines have been identified as potent and selective inhibitors of human nNOS.[1] This suggests that this compound could serve as a scaffold for the development of novel neuroprotective agents.

-

Modulation of NR4A2 in Parkinson's Disease: The nuclear receptor NR4A2 is a key regulator of midbrain dopaminergic neuron development and survival.[2] Derivatives of 4-amino-7-chloroquinoline have been shown to influence the transcriptional activity of NR4A2, suggesting a potential therapeutic avenue for Parkinson's disease.[2] Given its structural similarity, this compound could be explored for similar activity.

Cellular Imaging and Biological Probes

-

Fluorescent Labeling of Subcellular Organelles: 2,4-disubstituted 7-aminoquinolines have been synthesized and shown to exhibit strong intramolecular charge-transfer fluorescence.[3] Notably, some of these derivatives specifically localize to the Golgi apparatus in various cell lines, making them useful as low-cost probes for both one- and two-photon fluorescence microscopy.[3] This opens the possibility of using this compound as a basis for developing novel tools for studying neuronal cell biology.

Quantitative Data from Studies of 7-Aminoquinoline Derivatives

The following table summarizes key quantitative data from studies on various 7-aminoquinoline derivatives, providing a benchmark for potential future studies on this compound.

| Compound Class | Target | Assay | Key Findings | Reference |

| 7-substituted 2-aminoquinolines | Human nNOS | Enzyme Inhibition Assay | Improved potency and selectivity against human nNOS. | [1] |

| 7-phenyl-2-aminoquinolines | Rat and Human nNOS | Enzyme Inhibition Assay | Good inhibitory activity (105 nM and 122 nM, respectively). | [4] |

| 4-amino-7-chloroquinolines | NR4A2 | Transcriptional Activity Assay | Influence on both activator and repressor functions of NR4A2. | [2] |

| 2,4-disubstituted 7-aminoquinolines | Golgi Apparatus | Live-cell Imaging | Specific Golgi localization in HeLa, U2OS, and 4T1 cells. | [3] |

Signaling Pathways

NR4A2 Signaling in Dopaminergic Neurons

The following diagram illustrates the dual role of NR4A2 in midbrain dopaminergic (mDA) neurons and glial cells, a pathway that could potentially be modulated by this compound. In mDA neurons, NR4A2 acts as a transcriptional activator for genes essential for dopamine production and function. In glial cells, it acts as a repressor of pro-inflammatory genes, thus protecting mDA neurons from inflammation-induced cell death.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Workflow

The following diagram outlines a typical experimental workflow to assess the potential of a compound like this compound to inhibit nNOS and exert a neuroprotective effect.

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the potential of this compound in neuroscience research.

Neuronal Cell Culture

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for in vitro neurotoxicity and neuroprotection studies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Differentiation (Optional): To obtain more neuron-like characteristics, SH-SY5Y cells can be differentiated by treating them with retinoic acid (e.g., 10 µM) for several days.

In Vitro Cytotoxicity and Neuroprotection Assays

-

MTT Assay for Cell Viability:

-

Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) and incubate for another 24 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

-

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity:

-

Follow the same cell seeding and treatment protocol as the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

DCFH-DA Assay:

-

Seed and treat cells in a 96-well plate as described above.

-

After treatment, wash the cells with PBS and incubate them with 10 µM of 2',7'-dichlorodihydrofluorescein diacetate (H2-DCF-DA) for 30 minutes at 37°C.

-

Replace the H2-DCF-DA solution with PBS.

-

Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates higher levels of intracellular ROS.

-

Live-Cell Imaging for Subcellular Localization

-

Protocol for Staining:

-

Grow cells (e.g., HeLa or U2OS) on glass-bottom dishes.

-

Prepare a stock solution of the 7-aminoquinoline derivative in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 2 µg/mL).

-

Incubate the cells with the staining solution for 30 minutes at 37°C.

-

For co-localization studies, a commercial organelle marker (e.g., BODIPY TR Ceramide for the Golgi apparatus) can be added simultaneously.

-

Wash the cells with fresh medium and image them using a fluorescence microscope with appropriate filter sets.

-

Future Directions and Conclusion

The existing body of research on 7-aminoquinoline derivatives strongly suggests that this compound is a compound worthy of further investigation in the field of neuroscience. Future studies should focus on:

-

Direct evaluation of this compound: It is crucial to perform in vitro and in vivo studies specifically with the hydrochloride salt to determine its unique pharmacological profile.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be essential for its development as a research tool or therapeutic agent.

-

In vivo studies: Animal models of neurodegenerative diseases should be employed to assess the neuroprotective efficacy, pharmacokinetics, and safety of this compound.[5][6]

References

- 1. Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First Contact: 7-Phenyl-2-Aminoquinolines, Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors That Target an Isoform-Specific Aspartate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Animal models of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Illuminating Proteins: A Detailed Guide to Fluorescent Labeling with 7-Aminoquinoline Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent probes to proteins is an indispensable tool in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in complex biological systems, providing critical insights into their function, localization, and interactions. Quinoline-based fluorophores, including 7-aminoquinoline and its derivatives, are valued for their favorable photophysical properties, such as significant Stokes shifts and sensitivity to their local environment.

This document provides a comprehensive guide to the fluorescent labeling of proteins using amine-functionalized 7-aminoquinoline derivatives. It is important to note that 7-Aminoquinoline Hydrochloride itself is not directly reactive with proteins and requires chemical modification to a reactive form, such as one possessing a primary amine, to enable conjugation. The protocols detailed below are based on a carbodiimide-mediated coupling reaction that targets the carboxyl groups of aspartic and glutamic acid residues or the C-terminus of the protein.

Quantitative Data Summary

The successful application of fluorescently labeled proteins relies on a thorough understanding of their photophysical properties. The following tables summarize key quantitative data for a representative 7-aminoquinoline derivative, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), conjugated to Immunoglobulin G (IgG), which serves as a close proxy for 7-aminoquinoline-protein conjugates. Additionally, typical parameters for the protein labeling reaction are provided.

Table 1: Photophysical Properties of AMCA-IgG Conjugate

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~350 nm | [1][2] |

| Emission Maximum (λem) | ~440-460 nm | [1][2] |

| Molar Extinction Coefficient (ε) of Dye at 350 nm | 1.90 x 10⁴ M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) | Can be significantly higher on proteins compared to the free dye | [3] |

| Photostability | Moderate; dependent on the local environment. | General knowledge |

Table 2: Key Parameters for Protein Labeling Reaction

| Parameter | Recommended Range/Value |

| Protein Concentration | 2 - 10 mg/mL |

| Molar Ratio of Dye to Protein | 5:1 to 20:1 (empirical optimization recommended) |

| Reaction pH | 5.5 - 6.0 for EDC/NHS activation; 7.2 - 8.0 for amine coupling |

| Reaction Temperature | Room Temperature (20-25°C) |

| Incubation Time | 1-2 hours for activation; 2-4 hours for amine coupling |

Experimental Protocols

Principle of the Labeling Reaction

The covalent conjugation of an amine-functionalized 7-aminoquinoline derivative to a protein is achieved through a two-step carbodiimide-mediated reaction. First, the carboxyl groups on the protein (from aspartic acid, glutamic acid, or the C-terminus) are activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. Subsequently, the primary amine of the 7-aminoquinoline derivative reacts with the NHS ester, forming a stable amide bond and covalently attaching the fluorophore to the protein.

Figure 1: Carbodiimide-mediated protein labeling workflow.

Materials

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., MES or PBS)

-

Amine-functionalized 7-aminoquinoline derivative

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion, ion-exchange, or hydrophobic interaction chromatography)

-

Spectrophotometer

Protocol 1: Protein Labeling

-

Protein Preparation:

-

Dissolve or dialyze the protein into an amine-free buffer such as 0.1 M MES, pH 6.0, at a concentration of 2-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) will compete with the labeling reaction and must be avoided.

-

-

Activation of Protein Carboxyl Groups:

-

Prepare fresh solutions of EDC and NHS in water or DMSO at a concentration of 10 mg/mL.

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Coupling of Amine-Functionalized 7-Aminoquinoline:

-

Immediately after activation, add a 10 to 20-fold molar excess of the amine-functionalized 7-aminoquinoline derivative to the reaction mixture. The optimal molar ratio should be determined empirically for each protein.

-

Adjust the pH of the reaction mixture to 7.2-8.0 by adding Labeling Buffer.

-

Incubate for 2-4 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 1 hour at room temperature to quench any unreacted NHS-esters.

-

Protocol 2: Purification of the Labeled Protein

Purification is a critical step to remove unreacted dye and byproducts, which can interfere with downstream applications. The choice of chromatography method depends on the properties of the protein and the dye.

A. Size-Exclusion Chromatography (SEC) This method separates molecules based on their size and is effective for removing small, unreacted dye molecules from larger labeled proteins.

-